Heptane-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

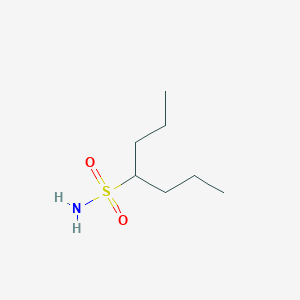

Heptane-4-sulfonamide is a chemical compound with the CAS Number: 1249684-86-3 . It has a molecular weight of 179.28 and its IUPAC name is 4-heptanesulfonamide .

Synthesis Analysis

The formation of the sulfonamide group is often achieved by the reaction of the N-nucleophilic center in the substrate molecule with the corresponding sulfonylchloride . Another approach involves the use of sulfonamides as the reagents for building a nitrogen-containing framework .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .

Chemical Reactions Analysis

Sulfonamides can be both sources of nitrogen for building a nitrogen-containing heterocyclic core and the side chain substituents of a biologically active substance . The formation of the sulfonamide group is often achieved by the reaction of the N-nucleophilic center in the substrate molecule with the corresponding sulfonylchloride .

Physical and Chemical Properties Analysis

作用機序

Result of Action

The compound’s action leads to:

- Heptane-4-sulfonamide inhibits bacterial growth by disrupting DNA synthesis. It has limited efficacy against certain bacteria responsible for typhoid fever, diphtheria, and subacute bacterial endocarditis .

Action Environment

Environmental factors, such as pH and temperature, can influence this compound’s stability and efficacy. Proper storage conditions are crucial to maintain its potency.

Remember, this compound’s historical development as a chemotherapeutic agent is a fascinating tale of scientific discovery and serendipity! 🧪🔬

: Anand, N. (1979). Sulfonamides and sulfones. In M. E. Wolff (Ed.), Burger’s medicinal chemistry, 4th edn, Part II (p. 1). Wiley and Sons.

Safety and Hazards

将来の方向性

Research in the field of new sulfonamide synthesis has received a “second wind”, due to the increase in the synthetic capabilities of organic chemistry and the study of their medical and biological properties of a wide spectrum of biological activity . Antiviral activity is also observed in a wide range of sulfonamide derivatives . This suggests that Heptane-4-sulfonamide and other sulfonamides could have potential applications in the development of new broad-spectrum antiviral drugs .

生化学分析

Biochemical Properties

Heptane-4-sulfonamide, like other sulfonamides, interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by the sulfonamide functional group chemistry . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . These groups can form hydrogen bonds with biomolecules, influencing their function and activity .

Cellular Effects

These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Sulfonamides are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, these compounds may have long-term effects on cellular function, as observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

At high doses, sulfonamides may cause a strong allergic reaction .

Metabolic Pathways

Sulfonamides are known to interact with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Subcellular Localization

The localization of sulfonamides can be influenced by various factors, including targeting signals or post-translational modifications .

特性

IUPAC Name |

heptane-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2S/c1-3-5-7(6-4-2)11(8,9)10/h7H,3-6H2,1-2H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDISBAPURLOUNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-(3-fluoro-4-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2624057.png)

![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2624058.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2624059.png)

![N-[5-carbamoyl-2-(pyrrolidin-1-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B2624060.png)

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2624061.png)

![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2624065.png)

![4-{[1-(2,5-dimethylbenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide](/img/structure/B2624066.png)

![N-allyl-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2624067.png)

![4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid](/img/structure/B2624068.png)

![N-allyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2624070.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-cyclopentyloxalamide](/img/structure/B2624077.png)